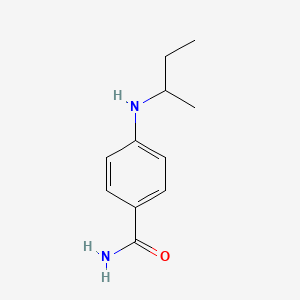

4-(Butan-2-ylamino)benzamide

Overview

Description

4-(Butan-2-ylamino)benzamide is a chemical compound with the molecular formula C11H16N2O . It contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 secondary amine (aromatic) .

Synthesis Analysis

Benzamides, including 4-(Butan-2-ylamino)benzamide, can be synthesized through direct condensation of carboxylic acids and amines in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-(Butan-2-ylamino)benzamide includes a six-membered aromatic ring, a primary aromatic amide, and a secondary aromatic amine . The molecular weight is 192.26 .Chemical Reactions Analysis

The synthesis of benzamides, including 4-(Butan-2-ylamino)benzamide, involves the reaction of benzoic acids and amines under ultrasonic irradiation . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

4-(Butan-2-ylamino)benzamide has a molecular weight of 192.26 . The predicted density is 1.083±0.06 g/cm3, and the predicted boiling point is 355.3±25.0 °C .Scientific Research Applications

Antipsychotic Agent Development

A series of substituted benzamides, including derivatives of 4-(Butan-2-ylamino)benzamide, were investigated for their potential as antipsychotic agents. These compounds showed promising results as D2/5-HT2 antagonists and 5-HT1a agonists, indicating their potential in treating schizophrenia with a lower risk of extrapyramidal side effects (Norman et al., 1996).

Histone Deacetylase Inhibition for Anticancer Applications

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a variant of 4-(Butan-2-ylamino)benzamide, was discovered to be a potent histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation and induces apoptosis, making it a promising candidate for anticancer drug development (Zhou et al., 2008).

Antimicrobial and Anticancer Evaluation

In a study, N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides, related to 4-(Butan-2-ylamino)benzamide, demonstrated significant antimicrobial and anticancer potentials, exceeding the efficacy of standard drugs in some cases. This finding highlights the potential of benzamide derivatives in antimicrobial and anticancer treatments (Saini et al., 2014).

Neuroprotective Activity

The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, structurally related to 4-(Butan-2-ylamino)benzamide, was demonstrated through their ability to prevent ATP level decrease in astrocytes under hypoxic conditions. This finding suggests potential applications in treatments for brain damage and diseases like cerebral palsy (Largeron et al., 2001).

properties

IUPAC Name |

4-(butan-2-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-10-6-4-9(5-7-10)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCLOMZGFNLNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Butan-2-yl)amino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

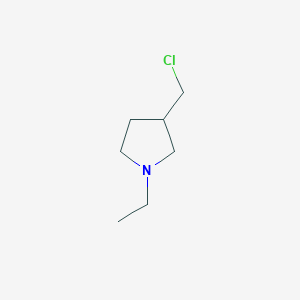

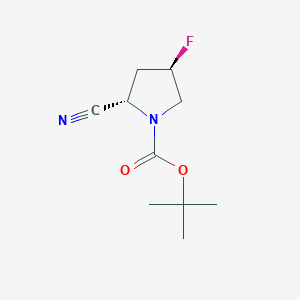

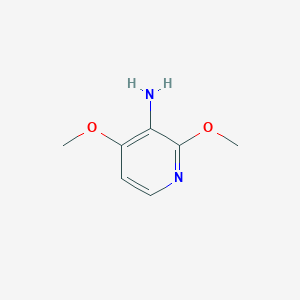

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)

![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)